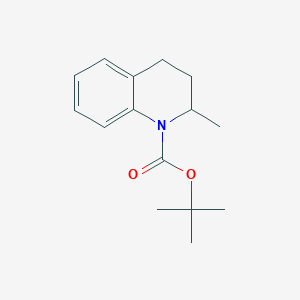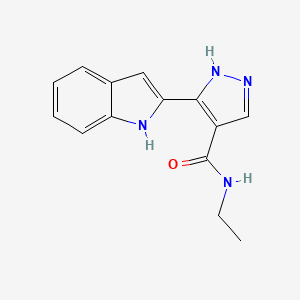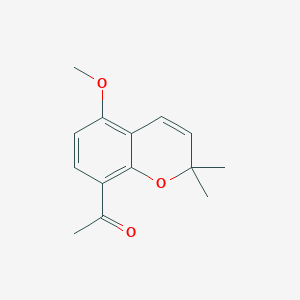![molecular formula C11H10N2O4 B15066853 [(1-Methyl-4-oxo-1,4-dihydroquinazolin-2-yl)oxy]acetic acid CAS No. 88267-83-8](/img/structure/B15066853.png)
[(1-Methyl-4-oxo-1,4-dihydroquinazolin-2-yl)oxy]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-Methyl-4-oxo-1,4-dihydroquinazolin-2-yl)oxy)acetic acid is a compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Methyl-4-oxo-1,4-dihydroquinazolin-2-yl)oxy)acetic acid typically involves the condensation of anthranilic acid derivatives with appropriate reagents. One common method involves the reaction of anthranilic acid with acetic anhydride, followed by cyclization and subsequent oxidation to form the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and other advanced techniques may be employed to streamline the production process and ensure consistency in product quality .
Análisis De Reacciones Químicas
Types of Reactions
2-((1-Methyl-4-oxo-1,4-dihydroquinazolin-2-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological and chemical properties .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: The compound has shown promise in biological assays for its potential antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 2-((1-Methyl-4-oxo-1,4-dihydroquinazolin-2-yl)oxy)acetic acid involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of key biological pathways, such as those involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
Quinazolinone: The parent compound with a similar core structure but lacking the acetic acid moiety.
2-Methyl-4-oxoquinazolinone: A derivative with a methyl group at the 2-position.
4-Oxo-3,4-dihydroquinazolin-2-yl derivatives: Compounds with various substituents at the 2-position.
Uniqueness
2-((1-Methyl-4-oxo-1,4-dihydroquinazolin-2-yl)oxy)acetic acid is unique due to the presence of the acetic acid moiety, which can enhance its solubility and reactivity. This structural feature distinguishes it from other quinazolinone derivatives and contributes to its diverse range of applications .
Propiedades
Número CAS |
88267-83-8 |
|---|---|
Fórmula molecular |
C11H10N2O4 |
Peso molecular |
234.21 g/mol |
Nombre IUPAC |
2-(1-methyl-4-oxoquinazolin-2-yl)oxyacetic acid |
InChI |
InChI=1S/C11H10N2O4/c1-13-8-5-3-2-4-7(8)10(16)12-11(13)17-6-9(14)15/h2-5H,6H2,1H3,(H,14,15) |
Clave InChI |
HGQXNEFEOJIXMT-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C(=O)N=C1OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(Trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B15066771.png)

![Butanamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N,3-dimethyl-](/img/structure/B15066795.png)
![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B15066799.png)




![5-Ethoxy-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline](/img/structure/B15066828.png)



![[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclobutyl]methanol](/img/structure/B15066855.png)

